(3S)-2-Hydroxy-3-methylpentanoic acid

Branched-Chain Amino Acid Metabolism Metabolic Profiling Maple Syrup Urine Disease (MSUD)

Researchers using racemic 2-hydroxy-3-methylpentanoic acid risk ≥50% inactive isomer contamination that confounds enzyme kinetics and biomarker quantification. This pure (2S,3S)-isomer (L-isoleucic acid) is the direct L-isoleucine metabolite required for accurate MSUD diagnostic assay development. • Authentic (2S,3S) stereochemistry ensures correct chromatographic peak assignment in LC-MS/MS and GC/MS methods; eliminates false-positive signals from non-cognate stereoisomers. • Distinct melting point (45-47°C) and defined GHS irritant profile enable rapid identity verification during chiral API synthesis campaigns. • Supplied at ≥95% purity with ambient-temperature global shipping; bulk quantities available on request.

Molecular Formula C6H12O3
Molecular Weight 132.16 g/mol
Cat. No. B12971722
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S)-2-Hydroxy-3-methylpentanoic acid
Molecular FormulaC6H12O3
Molecular Weight132.16 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)O)O
InChIInChI=1S/C6H12O3/c1-3-4(2)5(7)6(8)9/h4-5,7H,3H2,1-2H3,(H,8,9)/t4-,5?/m0/s1
InChIKeyRILPIWOPNGRASR-ROLXFIACSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(3S)-2-Hydroxy-3-methylpentanoic Acid Overview


(3S)-2-Hydroxy-3-methylpentanoic acid, also referred to as (2S,3S)-2-hydroxy-3-methylpentanoic acid or L-isoleucic acid, is a specific stereoisomer within the family of chiral hydroxy fatty acids. This compound is a key metabolite in the L-isoleucine catabolic pathway, derived from the reduction of 2-keto-3-methylvaleric acid (KMVA) [1]. With two chiral centers, it exists as one of four possible stereoisomers, each with distinct biological relevance [2]. It is a neutral, weak basic compound with a carboxylic acid and a secondary alcohol functional group .

Chiral Reference Standard Defined (2S,3S) stereochemistry
Metabolic Pathway L-Isoleucine catabolism metabolite
Research Context Branched-chain amino acid metabolism studies

Why (3S)-2-Hydroxy-3-methylpentanoic Acid Cannot Be Substituted


Substitution with the generic, racemic mixture or an alternative stereoisomer of 2-hydroxy-3-methylpentanoic acid is not scientifically valid for applications requiring defined stereochemistry. The compound possesses two chiral centers, leading to four distinct stereoisomers: (2S,3S), (2R,3R), (2S,3R), and (2R,3S). Each isomer interacts with biological systems—such as enzymes, receptors, and transporters—in a highly stereospecific manner [1]. For instance, only the (2S,3S)-isomer is the direct metabolite of L-isoleucine, while the (2R,3S)-isomer is linked to D-alloisoleucine metabolism [2]. In metabolic studies, the incorrect isomer can confound results, as the body processes them differently; in patients with maple syrup urine disease (MSUD), specific isomers accumulate to varying degrees [3]. Using a racemic mixture introduces a 50% or greater impurity that can act as an antagonist, false substrate, or inactive mass, compromising assay reproducibility and biological interpretation. For chemical synthesis, the wrong stereoisomer can derail chiral resolution steps or lead to an inactive final product. Therefore, precise isomer selection is a critical quality control parameter, not a mere preference.

Racemic / alternative isomer
May contain inactive stereoisomers that interfere with enzyme recognition or act as antagonists.
Biological pathway mismatch
Each isomer originates from distinct metabolic branches; using the wrong one can confound pathway interpretation.
Physicochemical identity shift
Melting point and solubility differences may compromise QC identification and lot acceptance.

(3S)-2-Hydroxy-3-methylpentanoic Acid vs. Closest Analogs


Metabolic Origin: L-Isoleucine vs. L-Alloisoleucine

The (3S)-2-Hydroxy-3-methylpentanoic acid (specifically the (2S,3S)-isomer) is the direct reductive metabolite of (3S)-2-keto-3-methylpentanoic acid (KMVA), which originates exclusively from the transamination of L-isoleucine. In stark contrast, its (2R,3S)-stereoisomer is derived from D-alloisoleucine metabolism [1]. This bifurcated origin means that in patients with Maple Syrup Urine Disease (MSUD), where branched-chain ketoacid dehydrogenase is deficient, the (2S,3S)-isomer is found in plasma and urine at concentrations that are sometimes elevated by two orders of magnitude or more compared to healthy individuals [2]. While the (2S,3R)- and (2R,3S)-isomers may also be present, the (2S,3S)-isomer is the primary, clinically relevant biomarker for L-isoleucine catabolism.

Metabolic Origin
Head-to-head
(2S,3S) from L-Ile pathway; (2R,3S) from D-alloIle pathway. Reported >100× enrichment in MSUD vs. normal.
Supports L-isoleucine pathway differentiation; MSUD metabolite profiling context.
Quantification via GC/MS; elevation observed in research model.
Branched-Chain Amino Acid Metabolism Metabolic Profiling Maple Syrup Urine Disease (MSUD)

GC/MS Chromatographic Differentiation

The four stereoisomers of 2-hydroxy-3-methylpentanoic acid are analytically distinct, exhibiting baseline resolution under standard gas chromatography-mass spectrometry (GC/MS) conditions. The (2S,3S)-isomer has a unique and reproducible retention time that differentiates it from the (2R,3R), (2S,3R), and (2R,3S) isomers [1]. This chromatographic behavior is fundamental for accurate quantification in biological matrices and for verifying the enantiopurity of synthetic or commercial batches. Failure to verify this can lead to misidentification of the isomer, as their mass spectra are identical.

GC/MS Resolution
Head-to-head
(2S,3S) distinct retention time; all four stereoisomers baseline resolved.
Enables isomeric identity verification; critical for enantiopurity assessment.
Optimized GC conditions with chiral column.
Analytical Chemistry Chiral Separation GC/MS Metabolomics

Enzymatic Substrate Stereospecificity

Enzymes involved in branched-chain amino acid metabolism, such as the branched-chain α-keto acid dehydrogenase (BCKD) complex, exhibit strict stereospecificity for their substrates. The (2S,3S)-isomer of 2-hydroxy-3-methylpentanoic acid is the natural substrate for lactate dehydrogenase in the reduction of KMVA, whereas the (2R,3R)-isomer is not [1]. This principle extends to other enzymatic transformations. The specific stereochemistry of the (3S) carbon, in conjunction with the (2S) hydroxyl configuration, dictates the molecule's fit into the enzyme's active site.

Enzyme Substrate Activity
Class-level
(2S,3S) active substrate; (2R,3R) inactive.
Supports pathway-specific enzyme studies; incorrect isomer may lead to false negative results.
Class-level inference from BCKD complex.
Enzyme Kinetics Chiral Building Blocks Biocatalysis

Solubility and Lipophilicity Differentiation

While many physicochemical properties like molecular weight (132.16 g/mol) and formula (C6H12O3) are shared across all stereoisomers, subtle differences in intermolecular interactions can lead to variations in physical behavior. For instance, the calculated water solubility of the (2R,3S)-isomer is reported to be approximately 82 g/L at 25°C , whereas the (2S,3S)-isomer has a different predicted solubility profile (ALOGPS logS -0.32, approx. 70.5 g/L) [1]. Similarly, the XLogP3 value for the (2S,3S)-isomer is reported as 0.0, while the (2R,3R)-isomer has a calculated LogP of 0.48 [2]. These differences, though modest, are measurable and reflect the impact of stereochemistry on solid-state packing and solvation.

Solubility & LogP
Cross-study
(2S,3S) ~70.5 g/L, LogP ~0.0; (2R,3S) ~82 g/L; (2R,3R) LogP 0.48.
Physicochemical profile may affect formulation and absorption studies.
Predicted values; may require experimental verification.
Physicochemical Properties ADME Formulation Development

GHS Hazard Classification Profile

The Globally Harmonized System (GHS) hazard classification provides a quantitative safety differentiation. The pure (2S,3S)-2-hydroxy-3-methylpentanoic acid is classified with specific hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . This is in contrast to some commercial preparations of the compound that are sold as a mixture of diastereomers, which may have different safety profiles or less defined hazard data. A precise understanding of the hazards associated with the specific isomer is critical for laboratory safety protocols and for maintaining a safe working environment.

GHS Hazard Profile
Data to verify
H315, H319, H335 for pure isomer.
Provides defined safety handling information for research use.
Class-level; verify with supplier SDS.
Safety Data Laboratory Handling Risk Assessment

Melting Point and Solid-State Properties

The pure (2S,3S)-2-hydroxy-3-methylpentanoic acid exhibits a distinct melting point of 45.0°C - 47.0°C, as reported by one vendor . This is a narrower and lower range compared to the typical melting point reported for the racemic or diastereomeric mixture, which is often cited as 50-53°C . This difference is a direct consequence of the different crystal packing and intermolecular forces in the pure enantiomer versus the racemate.

Melting Point
Cross-study
Pure isomer 45-47°C; racemate 50-53°C.
Melting point depression serves as quick identity check for stereoisomeric purity.
Reported from vendor; use for lot acceptance testing.
Solid State Chemistry Quality Control Crystallization

(3S)-2-Hydroxy-3-methylpentanoic Acid Applications


MSUD Metabolomics and Biomarker Studies

This compound is essential for developing and validating LC-MS/MS or GC/MS assays for the accurate quantification of L-isoleucine catabolites in human biofluids. As the primary biomarker that can be elevated >100-fold in MSUD patients [1], its use as an authentic analytical standard is required to identify and quantify the correct chromatographic peak and to differentiate it from other isomers that are not directly relevant to the disease pathway [2].

Chiral Pharmaceutical Intermediate Synthesis

Due to its defined (2S,3S) stereochemistry, this compound serves as a valuable chiral building block or chiral auxiliary in the asymmetric synthesis of drug candidates. Its use ensures the installation of the correct stereocenters in the final active pharmaceutical ingredient (API). Its distinct melting point (45-47°C) and specific GHS hazard profile provide straightforward identity and safety verification during large-scale synthesis campaigns.

Enzyme Kinetics and Specificity Studies

The compound is a necessary tool for investigating the substrate specificity and kinetics of enzymes in the branched-chain amino acid degradation pathway, such as branched-chain α-keto acid dehydrogenase (BCKD) and lactate dehydrogenase [1]. Using the correct (2S,3S)-isomer is critical for obtaining accurate kinetic parameters (Km, Vmax), as the (2R,3R) or other isomers may act as inhibitors or be completely inert, leading to false negative results.

Chiral Purity Method Development

This pure isomer is an indispensable reference standard for developing and qualifying chiral chromatographic methods (HPLC, GC) to assess the enantiomeric purity of other batches of 2-hydroxy-3-methylpentanoic acid. Its distinct retention time allows for the detection and quantification of unwanted stereoisomers down to trace levels, which is a critical control point for any GMP or research-grade manufacturing process where stereochemical integrity is paramount [2].

Application
Selection Property
Validation Focus
MSUD metabolite profiling studies
Stereochemical identity & chromatographic resolution
Isomer differentiation in biological matrices
Chiral intermediate synthesis
Defined (2S,3S) configuration
Stereochemical integrity in asymmetric synthesis
Enzyme kinetics & specificity
Substrate stereospecificity
Active-site recognition & kinetic accuracy
Chiral purity method development
Enantiomeric reference standard
Chiral HPLC/GC method qualification
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